Fmoc-D-Met-OH
Overview
Description
Fmoc-D-Met-OH is an N-Fmoc-protected form of D-Methionine . It is an isomer of L-Methionine and is known to be a cytoprotectant against Cisplatin, an anticancer agent . It is the standard methionine derivative for solid phase peptide synthesis utilizing Fmoc-based procedures .
Synthesis Analysis
This compound is a standard building block for the introduction of D-methionine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . To reduce oxidation of the methionine sidechain during synthesis, adding NH4I to the cleavage cocktail has been recommended .Molecular Structure Analysis
The empirical formula of this compound is C20H21NO4S . Its molecular weight is 371.45 g/mol .Chemical Reactions Analysis
This compound is suitable for Fmoc solid-phase peptide synthesis . The Fmoc group can be removed by treatment with 20% piperidine in DMF .Physical and Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It is soluble in dimethylformamide (DMF) .Scientific Research Applications
Peptide Synthesis and Beta-Peptides : Fmoc-protected β2-homoamino acids, including Fmoc-D-Met-OH, are used for solid-phase syntheses of β-peptides. These compounds are essential for large-scale preparation and are fully characterized for their applications in peptide synthesis (Šebesta & Seebach, 2003).
Antibacterial and Anti-inflammatory Materials : The use of Fmoc-decorated self-assembling building blocks, including this compound, in the development of biomedical materials shows promise in antibacterial and anti-inflammatory applications. These materials are capable of inhibiting bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).
Hydrogel Development : Fmoc-protected amino acids like this compound are used in creating supramolecular hydrogels. These hydrogels possess biocompatible and biodegradable properties, making them suitable for biomedical applications. They have been studied for their antimicrobial activity and potential use in various biomedical fields (Croitoriu et al., 2021).
Fluorescence and Nanotechnology : this compound is utilized in the formation of hydrogels that stabilize fluorescent silver nanoclusters. These clusters exhibit interesting fluorescent properties and stability, making them relevant for applications in nanotechnology (Roy & Banerjee, 2011).
Biomedical Applications : There's ongoing research into the functional incorporation of Fmoc-amino acid nanoassemblies within resin-based composites for biomedical applications. This includes enhancing the antimicrobial capabilities of these materials (Adler-Abramovich et al., 2016).
Green Chemistry in Peptide Synthesis : this compound is involved in sustainable approaches to peptide synthesis. Studies have explored replacing traditional solvents with greener alternatives in the solid-phase peptide synthesis process using Fmoc chemistry (Jad et al., 2016).
Safety and Hazards
Mechanism of Action
- The Fmoc group serves as a temporary protecting group for the Met amino group during solid-phase peptide synthesis (SPPS) .
- The Fmoc group is introduced by reacting the Met amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .
- During peptide elongation, the Fmoc group prevents side reactions at the N-terminus while allowing further coupling reactions .
- Upon completion of peptide synthesis, the Fmoc group is removed using piperidine, revealing the free Met amino group for subsequent reactions .
- Downstream effects involve the formation of peptide bonds and the assembly of the desired peptide sequence .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426316 | |
Record name | Fmoc-D-Met-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-40-6 | |
Record name | D-FMOC-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-D-Met-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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